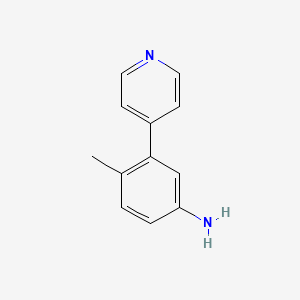
4-Methyl-3-(pyridin-4-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(pyridin-4-YL)aniline is an organic compound that belongs to the class of aniline derivatives It consists of a methyl group attached to the fourth position of the benzene ring and a pyridin-4-yl group attached to the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyridin-4-YL)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound under mild conditions . Another method involves the direct amination of 4-methyl-3-nitropyridine followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.
化学反応の分析
Types of Reactions
4-Methyl-3-(pyridin-4-YL)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be done using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
科学的研究の応用
4-Methyl-3-(pyridin-4-YL)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-Methyl-3-(pyridin-4-YL)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-(Pyridin-4-yl)aniline: Similar structure but lacks the methyl group.
3-(Pyridin-4-yl)aniline: Similar structure but with different positioning of the pyridinyl group.
4-Methyl-2-(pyridin-4-yl)aniline: Similar structure but with different positioning of the methyl group.
Uniqueness
4-Methyl-3-(pyridin-4-YL)aniline is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased potency or selectivity in biological systems .
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
4-methyl-3-pyridin-4-ylaniline |
InChI |
InChI=1S/C12H12N2/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-8H,13H2,1H3 |
InChIキー |
OSGQHCNGOBVPLC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13312922.png)
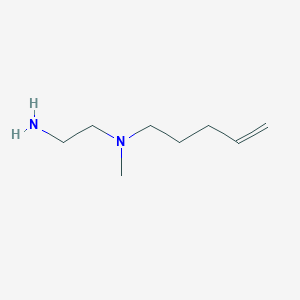
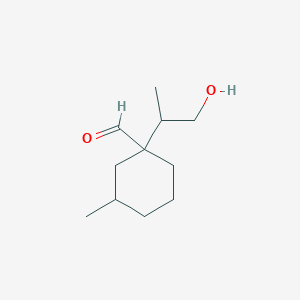
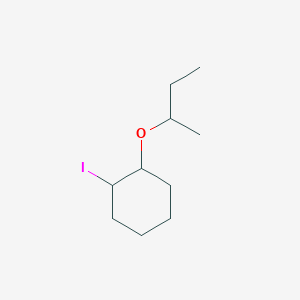



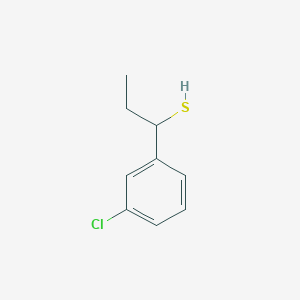
![1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13312969.png)
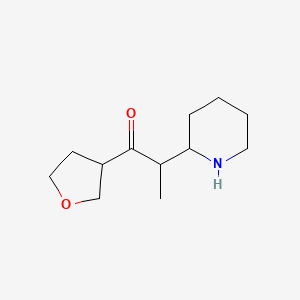
![7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13312982.png)


